ThymolO-beta-D-Glucuronide

Description

BenchChem offers high-quality ThymolO-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ThymolO-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H22O7 |

|---|---|

Molecular Weight |

326.34 g/mol |

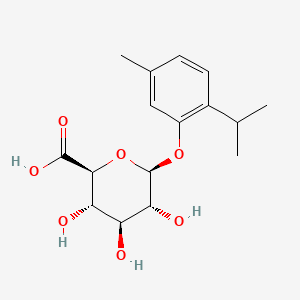

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |

InChI Key |

ADQJSAVCKZSGMK-JHZZJYKESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways of Glucuronidation and Deglucuronidation

The metabolism of thymol (B1683141), a naturally occurring phenolic monoterpene, involves a crucial two-step process of glucuronidation for detoxification and excretion, followed by deglucuronidation, primarily mediated by gut bacteria. This cycle, known as enterohepatic circulation, significantly affects the bioavailability and systemic exposure to thymol.

Glucuronidation is a major Phase II metabolic pathway in mammals, designed to increase the water solubility of various compounds, thereby facilitating their elimination from the body. In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid molecule from the cofactor UDP-glucuronic acid to an acceptor group on the substrate. In the case of thymol, this reaction results in the formation of Thymol-O-beta-D-Glucuronide. This conjugation primarily occurs in the liver, but UGT enzymes are also present in other tissues. The formation of thymol glucuronide has been observed to occur at higher doses of thymol administration. Once formed, the more polar glucuronide conjugate can be excreted from the body through urine or bile.

Deglucuronidation is the reverse process, where the glucuronic acid moiety is cleaved from the conjugate, releasing the original compound (the aglycone). This hydrolysis is catalyzed by β-glucuronidase (βGLU) enzymes. While mammals express a βGLU enzyme, a significant portion of this activity occurs in the gastrointestinal tract, driven by enzymes produced by the resident gut microbiota. When Thymol-O-beta-D-Glucuronide is excreted into the gut via bile, bacterial β-glucuronidases can hydrolyze it, releasing thymol and a glucuronic acid molecule, which the bacteria can use as a carbon source. This release of thymol in the gut allows for its potential reabsorption into the bloodstream, a process that can prolong its effects in the body.

Table 1: Key Enzymes in Thymol Metabolism

| Process | Enzyme Family | Specific Enzyme Type | Substrate | Product | Location |

|---|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A and UGT2B subfamilies | Thymol | Thymol-O-beta-D-Glucuronide | Liver, other tissues |

| Deglucuronidation | Glycoside Hydrolase | β-Glucuronidase (βGLU) | Thymol-O-beta-D-Glucuronide | Thymol | Gut (microbiota), Lysosomes (mammalian) |

Distinct Characteristics of Mammalian Versus Bacterial βglu

While both mammalian and bacterial systems possess β-glucuronidase (βGLU) enzymes that hydrolyze β-D-glucuronic acid residues, they exhibit significant differences in structure, localization, and physiological roles.

Mammalian βGLU is encoded by the GUSB gene and is primarily located within lysosomes, cellular organelles responsible for waste degradation. Its main physiological function is to break down glycosaminoglycans, such as heparan sulfate (B86663). Deficiencies in human βGLU lead to a rare lysosomal storage disorder known as Sly syndrome.

Bacterial βGLU, often referred to as gmGUS (gut microbial β-glucuronidase), is expressed by a wide array of bacteria residing in the human gut. Structurally, a key distinction is the presence of a "bacterial loop" in many gmGUS enzymes—a sequence of amino acid residues that is absent in the human ortholog. This structural difference has been exploited for the development of selective inhibitors that target bacterial βGLU without affecting the human enzyme. Furthermore, there are differences in the active site catalytic residues; for instance, human βGLU uses Glu540 and Glu451 as the nucleophile and acid, respectively, while the E. coli enzyme uses Glu504 and Glu413. Bacterial βGLU also tends to have optimal activity at a neutral pH, consistent with the gut environment, whereas lysosomal mammalian βGLU functions in an acidic environment.

Metabolic Profiling and Pharmacokinetic Investigations in Research Models

Detection and Quantification of Thymol (B1683141) O-beta-D-Glucuronide in Biological Matrices

The detection and quantification of Thymol-O-beta-D-glucuronide in biological samples are crucial for understanding the metabolism and disposition of thymol. Various analytical techniques are employed to measure its presence in matrices such as urine and plasma.

Presence in Urine as a Primary Excretion Product

Following oral administration, thymol is metabolized, and its conjugates are primarily excreted in the urine. nih.govfrontiersin.org Studies in humans and various animal models, including rabbits and rats, have consistently identified Thymol-O-beta-D-glucuronide as a major urinary metabolite. frontiersin.orgcabidigitallibrary.orgnih.gov In humans, after a single oral dose of a thymol-containing preparation, both thymol sulfate (B86663) and Thymol-O-beta-D-glucuronide were found in urine. researchgate.netnih.gov The elimination of these conjugates in urine is detectable within the first 24 hours, with a significant portion being eliminated after 6 hours. nih.govfrontiersin.org Research in rabbits has also shown that thymol is metabolized to Thymol-O-beta-D-glucuronide and excreted in the urine. frontiersin.orgmdpi.com Similarly, studies in rats have demonstrated the rapid urinary excretion of thymol metabolites, including the glucuronide conjugate. nih.gov The combined urinary excretion of thymol sulfate and Thymol-O-beta-D-glucuronide in humans over a 24-hour period accounted for approximately 16.2% of the ingested thymol dose. frontiersin.orgnih.gov

Comparative Analysis with other Conjugates in Plasma and Urine

In biological systems, thymol is primarily metabolized into two main conjugates: thymol sulfate and Thymol-O-beta-D-glucuronide. mdpi.comnih.gov While both conjugates are found in urine, their presence in plasma differs significantly. researchgate.netnih.gov In human plasma, after oral administration of thymol, only thymol sulfate is typically detected, whereas Thymol-O-beta-D-glucuronide is generally absent. nih.govresearchgate.netnih.gov This suggests that thymol is circulated in the bloodstream mainly as thymol sulfate. frontiersin.org However, in rat plasma, both thymol sulfate and Thymol-O-beta-D-glucuronide have been detected simultaneously. researchgate.net

The differential presence of these conjugates in plasma is thought to be related to the relative activities of the metabolizing enzymes, sulfotransferases and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), in the liver. nih.govfrontiersin.org The formation of Thymol-O-beta-D-glucuronide has been observed to occur at higher doses of thymol. mdpi.comnih.gov In urine, both thymol sulfate and Thymol-O-beta-D-glucuronide are consistently identified as excretion products in humans and animals. researchgate.netmdpi.comnih.gov

Distribution and Tissue Accumulation Studies in Animal Models

Animal studies have provided insights into the distribution and accumulation of thymol and its metabolites in various tissues. Following oral administration in rats, lower concentrations of thymol were found in the liver, lungs, kidneys, and muscles, while higher concentrations were detected in the intestinal mucosa. nih.govfrontiersin.org In broiler chickens that consumed thyme essential oil, thymol sulfate and Thymol-O-beta-D-glucuronide were detected in the duodenal wall, indicating that the intestine plays a key role in thymol metabolism. mdpi.com

A study in rabbits that were administered thymol in their feed showed significantly higher levels of thymol in the kidneys compared to the liver and plasma, suggesting metabolism and/or accumulation in the kidneys. mdpi.com In another study with rabbits, thymol was detected in the intestinal wall, plasma, liver, and kidneys. mdpi.com Thymol glucuronide was detected in the plasma, duodenal wall, and liver of rabbits only at the highest concentration of thyme essential oil administration. nih.gov In weaned piglets, neither thymol nor its glucoconjugates were quantifiable in the small intestine or cecum, suggesting rapid absorption in the upper gastrointestinal tract. acs.org

Biotransformation Dynamics of Thymol and its Glucuronide in In Vivo Systems

The biotransformation of thymol to its glucuronide conjugate is a dynamic process influenced by factors such as absorption, elimination, and the level of exposure.

Absorption and Elimination Kinetics in Research Animals

Thymol is rapidly absorbed after oral administration in animal models. nih.govfrontiersin.org Studies in rats have shown that thymol is rapidly absorbed and its metabolites are quickly excreted in the urine, with very small amounts being excreted after 24 hours. nih.gov In dogs administered thymol, conjugates were present in the urine within 3-4 hours. nih.govfrontiersin.org

The elimination of thymol conjugates, including Thymol-O-beta-D-glucuronide, primarily occurs through the kidneys. In humans, the elimination half-life of total thymol (measured after enzymatic hydrolysis of conjugates) was found to be approximately 10.2 hours. sante.fr The renal clearance of thymol conjugates was calculated to be 0.271 L/h. nih.govfrontiersin.org In rabbits, about 50% of the absorbed thymol is excreted by the kidneys as unconjugated thymol or as glucuronide and sulfate conjugates within 24 hours. europa.eu

Impact of Exposure Levels on Glucuronide Formation

The formation of Thymol-O-beta-D-glucuronide appears to be dependent on the dose of thymol administered. mdpi.comnih.gov Research suggests that at lower doses, sulfation is the predominant metabolic pathway, while glucuronidation becomes more significant at higher doses. nih.govfrontiersin.org This is attributed to the potentially lower activity of hepatic UGTs compared to sulfotransferases at lower concentrations of thymol. nih.govfrontiersin.org In healthy human volunteers, the formation of the glucuronide was observed at higher doses. mdpi.comnih.gov Similarly, in rabbits, Thymol-O-beta-D-glucuronide was only detected in biological samples at the highest concentration of thyme essential oil administration. nih.gov This dose-dependent formation highlights the saturable nature of the sulfation pathway, leading to an increased role for glucuronidation at higher exposure levels.

Influence of Gastrointestinal Conditions on Glucoconjugate Stability

The stability of a glucuronide conjugate within the gastrointestinal (GI) tract is a critical factor that dictates the bioavailability and pharmacokinetic profile of its parent compound. For Thymol-O-beta-D-Glucuronide, the conditions within the GI lumen are largely unfavorable for its persistence, primarily due to extensive enzymatic activity that leads to its hydrolysis. This deconjugation process releases the aglycone (free thymol), which can then be reabsorbed into circulation, a phenomenon known as enterohepatic recycling. nih.govnih.gov

The principal mechanism governing the instability of O-glucuronides in the gut is enzymatic hydrolysis catalyzed by β-glucuronidase (GUS) enzymes. nih.govsigmaaldrich.com These enzymes are abundantly expressed by the gut microbiota, particularly by bacteria from the Firmicutes and Bacteroidetes phyla, and are also present in host tissues, such as the lysosomal and brush border enzymes of intestinal cells. nih.govphysiology.org The activity of these enzymes is not uniform and can be influenced by a range of host and environmental factors including age, sex, genetics, and diet. physiology.orgrupahealth.comnih.gov

Research in animal models provides compelling evidence for the rapid hydrolysis of thymol conjugates in the upper GI tract. Studies using thymol glucoconjugates in piglets revealed that a significant portion—over 30%—of the conjugate was already hydrolyzed into free thymol within the stomach. acs.org This hydrolysis occurred before the conjugate could reach the lower intestine, with no quantifiable levels of the intact conjugate found in the small intestine or cecum. acs.org This suggests that hydrolysis begins very early in the digestive process, likely mediated by enzymes from bacteria in the oral cavity and stomach, as well as from shed epithelial cells. acs.org This rapid cleavage and subsequent absorption of the released thymol is a key reason why intact glucuronide conjugates may not be detected systemically. nih.govresearchgate.netacs.org

The efficiency of β-glucuronidase enzymes in hydrolyzing glucuronides is highly dependent on their origin. Different microbial species produce enzymes with varying affinities and catalytic rates for the same substrate. This variability has been demonstrated in comparative studies using model glucuronide compounds.

Table 1: Comparative Hydrolysis of Codeine-Glucuronide by β-Glucuronidase from Different Sources This table illustrates the differing efficiencies of β-glucuronidase enzymes from various biological sources in hydrolyzing a model glucuronide substrate under specific laboratory conditions.

| Enzyme Source | Incubation Time (hours) | Approximate Conversion (%) | Key Observation | Reference |

|---|---|---|---|---|

| E. coli | 1 | >80% | High initial activity, but enzyme activity appears to decrease after 1 hour. | sigmaaldrich.com |

| 2 | ~85% | sigmaaldrich.com | ||

| Limpet (Patella vulgata) | 1 | ~80% | Shows sustained activity over a longer period. | sigmaaldrich.com |

| 2 | >95% | sigmaaldrich.com |

Furthermore, the kinetic parameters of β-glucuronidase activity show significant variation across different host species and are influenced by local environmental conditions like pH. An acidic environment, such as that found in the stomach, and the more neutral to slightly alkaline environment of the intestines can alter enzyme conformation and activity. Studies on other phenolic glucuronides have quantified these differences, highlighting why data from one animal model cannot be directly extrapolated to another.

Table 2: In-Vitro Kinetic Parameters of Fungal β-Glucuronidase Mediated Hydrolysis of Glycyrrhizin (GL) This table presents the Michaelis-Menten constant (Km) for β-glucuronidase from three different fungal sources, demonstrating the significant variation in substrate affinity.

| Enzyme Source | Km (mM) | Interpretation | Reference |

|---|---|---|---|

| Penicillium purpurogenum Li-3 (PGUS) | 0.328 | High affinity for the substrate. | rsc.org |

| Aspergillus terreus Li-20 (AtGUS) | 3.61 | Low affinity for the substrate. | rsc.org |

| Aspergillus ustus Li-62 (AuGUS) | 0.429 | High affinity for the substrate, similar to PGUS. | rsc.org |

Enzymatic and Molecular Studies of Glucuronide Interactions

Investigation of Enzymes Influencing Thymol (B1683141) Conjugation and Deconjugation

The conjugation of thymol with glucuronic acid to form Thymol-O-beta-D-Glucuronide and its subsequent hydrolysis are enzymatic processes central to the compound's metabolism.

UDP-Glucuronosyltransferase Activity and Substrate Specificity

The conjugation of thymol is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of thymol, forming a more water-soluble glucuronide conjugate ready for excretion. nih.gov

Research indicates that thymol is a substrate for UGT enzymes, leading to the formation of Thymol-O-beta-D-Glucuronide. nih.gov Studies using the human intestinal Caco-2 cell line, which serves as a model for the intestinal barrier, have demonstrated the capacity of these cells to glucuronidate thymol. nih.gov Within the microsomal fractions of these cells, UGT activity towards thymol was quantifiable. The expression of specific UGT isoforms, such as UGT1A6, has been identified in these intestinal cells, suggesting its potential role in the local, first-pass metabolism of thymol. nih.gov

In vivo, the balance between glucuronidation and another major Phase II reaction, sulfation, is crucial. Some studies suggest that the formation of thymol glucuronide is more prominent at higher concentrations of thymol, while at lower doses, sulfation may be the predominant pathway. nih.govmdpi.com This indicates that the activity and saturation kinetics of hepatic UGTs compared to sulfotransferases play a significant role in determining the metabolic profile of thymol. nih.gov The elimination of thymol conjugates in urine is detectable within the first 24 hours, with a combined total of thymol sulfate (B86663) and glucuronide accounting for a significant portion of the ingested thymol. nih.gov

Table 1: UDP-Glucuronosyltransferase (UGT) Isoforms Implicated in Thymol Glucuronidation

| UGT Isoform | Tissue/Model System | Findings | Reference |

| UGT1A6 | Caco-2 human intestinal cells | Expressed in cells capable of thymol glucuronidation. Activity was inducible by β-naphthoflavone. | nih.gov |

| General UGTs | Human Liver | Catalyze the formation of thymol glucuronide, particularly at higher substrate concentrations. | nih.gov |

Beta-Glucuronidase Substrate Hydrolysis and Kinetic Analysis

The deconjugation of Thymol-O-beta-D-Glucuronide back to its parent aglycone, thymol, is catalyzed by the enzyme β-glucuronidase (EC 3.2.1.31). bioassaysys.com This hydrolytic enzyme is widespread in mammalian tissues and is also produced by bacteria in the gut microbiome. nih.govengconfintl.org The reaction cleaves the β-glucuronide bond, releasing free thymol and D-glucuronic acid. bioassaysys.com

The efficiency of β-glucuronidase hydrolysis is influenced by several factors, including the source of the enzyme (e.g., bacterial, molluscan, or mammalian) and the pH of the environment. imcstips.comsigmaaldrich.com For instance, bacterial β-glucuronidase from E. coli and enzymes from different animal sources exhibit varying optimal pH ranges for their activity. nih.govimcstips.com The catalytic mechanism involves a 'back-side' nucleophilic attack by a glutamate (B1630785) residue at the enzyme's active site. nih.gov

Kinetic analyses of β-glucuronidase activity with various glucuronide substrates often follow Michaelis-Menten kinetics. researchgate.net However, the kinetic behavior can be complex, with phenomena such as allosteric interactions between enzyme subunits and substrate inhibition being observed in some cases. engconfintl.org While specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of Thymol-O-beta-D-Glucuronide are not extensively documented in publicly available literature, the general principles of β-glucuronidase action are applicable. The enzyme's activity in the gut can lead to the enterohepatic recirculation of thymol, where the deconjugated thymol is reabsorbed into circulation, potentially prolonging its systemic presence. nih.govencyclopedia.pub

Molecular Interactions in Phase I Metabolism Preceding Glucuronidation

Before undergoing Phase II glucuronidation, thymol is often subject to Phase I metabolic reactions, primarily oxidation.

Role of Cytochrome P450 (CYP) Isoforms in Thymol Hydroxylation

The initial step in the Phase I metabolism of thymol is typically hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netingentaconnect.com These enzymes are crucial for the biotransformation of a vast number of xenobiotics.

Studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the specific CYP isoforms responsible for thymol metabolism. After incubating thymol with HLMs, a major metabolite resulting from hydroxylation is formed. researchgate.netingentaconnect.com Through a combination of chemical inhibition assays and experiments with recombinant CYP isoforms, CYP2A6 has been identified as the predominant enzyme responsible for the hydroxylation of thymol. researchgate.netingentaconnect.com Further research has also suggested the involvement of other isoforms, such as CYP1A2 and CYP2B6, in catalyzing the hydroxylation of both the aromatic ring and the isopropyl side chain of the thymol molecule. researchgate.net The hydroxylation of thymol increases its polarity and introduces a site for subsequent Phase II conjugation reactions.

Table 2: Cytochrome P450 (CYP) Isoforms Involved in Thymol Hydroxylation

| CYP Isoform | Experimental System | Role in Thymol Metabolism | Reference |

| CYP2A6 | Human Liver Microsomes (HLMs), Recombinant CYPs | Predominant enzyme involved in thymol metabolism/hydroxylation. | researchgate.netingentaconnect.com |

| CYP1A2 | Model studies with human recombinant CYPs | Potential catalysis of hydroxylation on the aromatic ring and side chain. | researchgate.net |

| CYP2B6 | Model studies with human recombinant CYPs | Potential catalysis of hydroxylation on the aromatic ring and side chain. | researchgate.net |

Interplay between Phase I and Phase II Metabolic Pathways

The metabolism of thymol is a coordinated effort between Phase I and Phase II enzyme systems. encyclopedia.pub Phase I reactions, mediated by CYPs, functionalize the thymol molecule, preparing it for the conjugation reactions of Phase II. researchgate.netingentaconnect.com The hydroxylated metabolites of thymol generated by CYPs are readily available substrates for UGTs, which then form the highly polar Thymol-O-beta-D-Glucuronide. nih.gov

This metabolic sequence facilitates the efficient detoxification and elimination of thymol from the body. encyclopedia.pub The intestine and liver are primary sites for these biotransformation processes. nih.govencyclopedia.pub Evidence suggests a potential for coordinated regulation between these pathways. For example, in Caco-2 cells, the induction of CYP1A1 activity by β-naphthoflavone was accompanied by an increase in the biosynthesis of UGT1A6, indicating a linked regulatory mechanism to handle xenobiotic exposure. nih.gov

The ultimate metabolic fate of thymol—whether it is primarily sulfated or glucuronidated—depends on the relative activities and expression levels of the involved sulfotransferase and UGT enzymes, as well as the concentration of thymol itself. nih.gov The interplay is further complicated by the possibility of deconjugation by β-glucuronidases, which can reverse the Phase II process and lead to the reabsorption of the parent compound, a cycle known as enterohepatic circulation. nih.gov

Chemical and Enzymatic Synthesis for Academic Research

Strategies for Synthesis of Thymol (B1683141) O-beta-D-Glucuronide and Analogues

The synthesis of Thymol-O-beta-D-Glucuronide can be achieved through two primary routes: enzymatic glycosylation, which mimics the biological metabolic pathway, and chemical glycosylation, which offers a more traditional organic chemistry approach.

Enzymatic synthesis provides a highly specific and often more environmentally benign route to glycosides. The primary enzymes responsible for the glucuronidation of compounds like thymol in mammals are the UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor molecule. nih.gov

Research has shown that thymol undergoes glucuronidation by UGTs. nih.gov In vitro studies using human liver and intestinal microsomes have demonstrated the formation of Thymol-O-beta-D-Glucuronide. cuni.cz These enzymatic reactions are fundamental in toxicological and metabolic studies to produce authentic metabolites for use as reference standards.

In addition to mammalian enzymes, microbial enzymes and their mutants have been explored for the synthesis of thymol glycosides. For instance, a mutant of Thermoanaerobacterium thermosaccharolyticum sucrose (B13894) phosphorylase has been successfully used for the enzymatic synthesis of Thymol α-D-glucopyranoside from thymol and sucrose. mdpi.com While this produces the alpha-anomer and a glucoside instead of a glucuronide, it highlights the potential of enzyme engineering to create biocatalysts for specific glycosylation reactions. The general approach involves incubating the substrate (thymol) with a suitable enzyme source (e.g., liver microsomes or a purified enzyme) and the sugar donor (UDPGA) under optimized conditions of pH, temperature, and time.

Table 1: Examples of Enzymatic Synthesis of Thymol Glycosides

| Enzyme/System | Substrate(s) | Product | Key Findings |

|---|---|---|---|

| Thermoanaerobacterium thermosaccharolyticum sucrose phosphorylase (R134A mutant) | Thymol, Sucrose | Thymol α-D-glucopyranoside | Successful synthesis with a 79% purity of the target compound. mdpi.com |

| Human Liver/Intestinal Microsomes (UGTs) | Thymol, UDPGA | Thymol-O-beta-D-Glucuronide | Demonstrates the in vitro formation of the glucuronide metabolite. cuni.cz |

| Helix pomatia β-Glucuronidase | Thymol glucuronide/sulfate (B86663) | Thymol | Used for the cleavage of conjugates for analytical detection of total thymol. nih.gov |

Chemical synthesis offers a robust alternative for producing Thymol-O-beta-D-Glucuronide, often on a larger scale than enzymatic methods. The classical and widely used method for forming a glycosidic bond is the Koenigs-Knorr reaction. numberanalytics.comwikipedia.org This reaction typically involves the coupling of a glycosyl halide (such as an acetylated glucuronyl bromide) with an alcohol (in this case, thymol) in the presence of a promoter, often a silver or mercury salt. numberanalytics.comwikipedia.org

A common strategy for the synthesis of aryl-O-beta-D-glucuronides like that of thymol involves a two-step process:

Glycosylation to form a protected ester : Thymol is reacted with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide, under Koenigs-Knorr conditions. This results in the formation of the protected intermediate, Thymol-O-beta-D-Glucuronide Methyl Ester with acetyl groups. The use of a participating group at the C-2 position of the glucuronic acid donor (like an acetyl group) helps to ensure the formation of the desired beta-anomer through neighboring group participation.

Deprotection : The protecting groups (acetyl and methyl ester) are then removed to yield the final product. The acetyl groups can be removed by base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) in methanol), and the methyl ester is hydrolyzed to the carboxylic acid, typically under basic conditions (saponification), for example, using lithium hydroxide (B78521) or sodium hydroxide. masterorganicchemistry.com This final step yields Thymol-O-beta-D-Glucuronide. The commercial availability of Thymol O-beta-D-Glucuronide Methyl Ester suggests its role as a key intermediate in this synthetic pathway. cymitquimica.com

The Koenigs-Knorr reaction has been adapted and optimized over the years, with various promoters being investigated to improve yields and stereoselectivity. For the synthesis of aryl glucuronides, cadmium carbonate has been reported as an effective catalyst. researchgate.net

Table 2: Plausible Chemical Synthesis Pathway for Thymol-O-beta-D-Glucuronide

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Koenigs-Knorr Glycosylation | Thymol, Acetobromoglucuronic acid methyl ester, Silver carbonate or Cadmium carbonate | Thymol-O-(2,3,4-tri-O-acetyl-beta-D-glucopyranosyl)uronic acid methyl ester |

| 2 | Deprotection (Hydrolysis) | Sodium hydroxide or Lithium hydroxide, followed by acidic workup | Thymol-O-beta-D-Glucuronide |

Preparation of Reference Standards for Research Applications

The availability of pure Thymol-O-beta-D-Glucuronide as a reference standard is essential for the accurate quantification and identification of this metabolite in biological samples. nih.gov These standards are critical for pharmacokinetic studies, drug metabolism research, and toxicological assessments. nih.govresearchgate.net

Reference standards can be obtained through two primary means:

Chemical or Enzymatic Synthesis : As detailed in the sections above, Thymol-O-beta-D-Glucuronide can be synthesized in the laboratory. Following synthesis, the compound must be rigorously purified, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The identity and purity of the synthesized standard are then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Commercial Purchase : Thymol-O-beta-D-Glucuronide is available commercially as a certified reference material from various chemical suppliers. sigmaaldrich.com These commercially available standards have undergone extensive purification and characterization to ensure their suitability for quantitative analysis. They are often provided with a certificate of analysis detailing their purity and the methods used for characterization. sigmaaldrich.com

Whether synthesized in-house or purchased, the use of a well-characterized reference standard is a prerequisite for any research that requires the detection and quantification of Thymol-O-beta-D-Glucuronide. For example, in studies analyzing thymol metabolites in plasma or urine, a known amount of the reference standard is used to create a calibration curve, against which the concentration of the metabolite in the biological samples can be determined. nih.gov

Advanced Analytical Research Methodologies for Glucuronide Characterization

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the selective and sensitive analysis of Thymol-O-beta-D-glucuronide and its parent compound, thymol (B1683141). The choice between liquid and gas chromatography is primarily dictated by the analyte's properties; the non-volatile, polar nature of the glucuronide conjugate lends itself to liquid chromatography, whereas the volatile thymol aglycone is amenable to gas chromatography.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the direct identification and quantification of Thymol-O-beta-D-glucuronide in biological samples without the need for derivatization or hydrolysis. nih.govresearchgate.net This method offers high specificity and sensitivity, allowing for the unambiguous identification of the glucuronide conjugate even in complex matrices like urine and plasma. nih.govsante.fr

In a typical application, LC-MS/MS was used to identify thymol metabolites in human urine, successfully distinguishing between Thymol-O-beta-D-glucuronide and thymol sulfate (B86663). nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) has also been employed to identify and, in some cases, quantify thymol metabolites in the plasma, liver, and duodenal wall of broiler chickens. longdom.orglongdom.orgresearchgate.net This approach is noted for its high sensitivity and selectivity in metabolite profiling. longdom.org The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. longdom.orgresearchgate.net The mass spectrometer, often operated in negative ion mode, can identify the glucuronide based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. longdom.org

Table 1: Exemplary LC-MS/MS Parameters for Thymol Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | UHPLC-QTOF-MS | longdom.orglongdom.org |

| Column | Gemini C18 (150 mm x 4.6 mm, 5 µm) | longdom.org |

| Mobile Phase | Isocratic mixture of 2 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (15:85, v/v) | longdom.org |

| Flow Rate | 0.5 mL/min | longdom.org |

| Detection Mode | Negative Ion Mode Electrospray Ionization (ESI) | longdom.org |

| Ion Transitions | Monitored for specific parent and daughter ions of the analyte and internal standard | longdom.org |

| Application | Direct identification of thymol glucuronide in plasma, liver, and duodenal wall | longdom.orglongdom.orgresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and is primarily used for the quantification of the thymol aglycone after its release from the glucuronide conjugate via enzymatic or chemical hydrolysis. nih.govresearchgate.net Direct analysis of the intact Thymol-O-beta-D-glucuronide by GC-MS is not feasible due to the compound's low volatility and thermal instability.

The GC-MS analysis of thymol is well-established, often employing a capillary column such as a 5% diphenyl/95% dimethyl polysiloxane column. oup.com The mass spectrometer is typically operated in electron ionization (EI) mode, providing characteristic fragmentation patterns that allow for confident identification and quantification of thymol. mazums.ac.ir For official control purposes in feed additives, GC coupled with Flame Ionization Detection (GC-FID) is also a recognized method for quantifying thymol. europa.eu

Table 2: Typical GC-MS Parameters for Thymol Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mazums.ac.irmdpi.com |

| Pre-treatment | Required enzymatic hydrolysis of the glucuronide | nih.govresearchgate.net |

| Column | Rxi®-5Sil MS (30 m × 0.25 mm i.d., 0.25 μm film) | oup.com |

| Carrier Gas | Helium | oup.commazums.ac.ir |

| Injector | Splitless or split mode | mazums.ac.ireuropa.eu |

| Oven Program | Temperature programmed to achieve separation (e.g., start at 50-70°C, ramp to 290-300°C) | oup.commazums.ac.ir |

| Detector | Mass Spectrometer (Scan or SIM mode) or Flame Ionization Detector (FID) | oup.comeuropa.eu |

For quantifying the total amount of thymol (both free and released from conjugates), a common and efficient sample preparation technique is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC analysis. nih.govresearchgate.net HS-SPME is particularly advantageous as it is a solvent-free method that extracts and concentrates volatile analytes like thymol from the headspace above the sample. phcog.com

In this procedure, after enzymatic hydrolysis of Thymol-O-beta-D-glucuronide in the biological sample (e.g., plasma or urine), the liberated thymol becomes available for extraction. nih.govresearchgate.net An SPME fiber, commonly coated with a material like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is exposed to the headspace of the sample vial. phcog.comcabidigitallibrary.org The volatile thymol partitions onto the fiber, which is then directly transferred to the GC injector for thermal desorption and analysis. cabidigitallibrary.org This technique has been successfully applied to determine total thymol concentrations in human plasma and urine. nih.govresearchgate.net

Sample Preparation and Enzymatic Pre-treatment for Total Aglycone Analysis

Since a significant portion of thymol is present in biological systems as its glucuronide and sulfate conjugates, determining the total thymol concentration often requires a hydrolysis step to cleave these conjugates and release the free aglycone. nih.govacs.org Enzymatic hydrolysis is the preferred method due to its high specificity and mild reaction conditions, which prevent the degradation of the analyte.

The enzyme β-glucuronidase is used to specifically cleave the β-D-glucuronic acid moiety from Thymol-O-beta-D-glucuronide. For samples that may also contain sulfate conjugates, a sulfatase enzyme is used in conjunction. Often, a crude enzyme preparation from Helix pomatia is employed, as it contains both β-glucuronidase and sulfatase activity. nih.govresearchgate.net

The general procedure involves incubating the biological sample (e.g., plasma, urine) with the enzyme solution at an optimized pH (typically around 5.0) and temperature (e.g., 37°C) for a specific duration to ensure complete hydrolysis. researchgate.net Following incubation, the released thymol is extracted from the matrix. This can be achieved through liquid-liquid extraction or, more commonly, by HS-SPME for subsequent GC analysis. nih.govoup.com Most published methods for analyzing thymol conjugates rely on this indirect approach, calculating the conjugate concentration from the difference in thymol levels before and after hydrolysis. acs.org

Method Validation and Analytical Performance in Biological Matrices

The reliability of analytical methods for Thymol-O-beta-D-glucuronide and thymol is ensured through rigorous validation, typically following guidelines from the International Conference on Harmonization (ICH). acs.orgacs.org Validation assesses several key performance parameters to demonstrate that the method is suitable for its intended purpose. pmf.unsa.ba

Selectivity/Specificity : The method must be able to unequivocally measure the analyte in the presence of other components in the sample matrix. acs.orgacs.org For instance, chromatographic methods are considered selective if no interfering peaks from the matrix are observed at the retention time of the analyte. acs.org

Linearity : The method should produce results that are directly proportional to the concentration of the analyte within a given range. medcraveonline.com For a validated HPLC method for thymol, linearity was established in the range of 4–180 μg/mL with a high correlation coefficient (r=0.9994). medcraveonline.com

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Accuracy is often reported as percent recovery. In one study, accuracy for thymol analysis ranged from 84.7% to 107.6%, with recoveries between 95% and 118%. acs.org Precision is expressed as the relative standard deviation (RSD), which should typically be low (<2.27% in one validated method). medcraveonline.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. acs.org For an HS-SPME-GC method, the LOD and LOQ for thymol were found to be 0.40 μg/mL and 1.22 μg/mL, respectively. phcog.com

Table 3: Summary of Method Validation Parameters from a Study on Thymol Analysis in Biological Matrices

| Validation Parameter | Thymol Performance | Source |

|---|---|---|

| Linearity Range | 4–180 μg/mL | medcraveonline.com |

| Correlation Coefficient (r) | 0.9994 | medcraveonline.com |

| Accuracy (% Recovery) | 97.2–98.2 % | medcraveonline.com |

| Precision (RSD) | < 2.27 % | medcraveonline.com |

| LOD | 0.40 μg/mL (HS-SPME-GC) | phcog.com |

| LOQ | 1.22 μg/mL (HS-SPME-GC) | phcog.com |

These validation data confirm that robust and reliable analytical methodologies have been developed for the characterization and quantification of thymol and its glucuronide metabolite in complex biological samples. phcog.comacs.orgmedcraveonline.com

Functional Implications of Glucuronide Conjugation in Biological Research

Modulation of Aglycone Bioavailability and Bioactivity in In Vivo Studies

Glucuronidation significantly alters the physicochemical properties of thymol (B1683141), converting the relatively lipophilic aglycone into a more water-soluble and polar conjugate, Thymol-O-beta-D-glucuronide. This transformation is a key determinant of the bioavailability and subsequent bioactivity of thymol in vivo.

Conjugation as a Mechanism for Systemic Distribution and Elimination

Following oral administration, thymol is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver and intestinal wall. nih.govencyclopedia.pub The major metabolites formed are thymol sulfate (B86663) and thymol glucuronide. nih.govnih.gov These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases. nih.gov

The conversion of thymol to its glucuronide and sulfate conjugates facilitates its systemic distribution via the bloodstream and subsequent elimination from the body. nih.gov Studies in humans have shown that after oral intake of thymol, its metabolites, including thymol glucuronide, are detected in plasma and urine, while the parent compound is often undetectable. nih.gov This indicates that conjugation is an efficient mechanism for the systemic circulation and excretion of thymol. The hydrophilic nature of Thymol-O-beta-D-glucuronide allows for its efficient excretion in urine. nih.govnih.gov In one human study, the urinary excretion of thymol sulfate and glucuronide within 24 hours accounted for a significant percentage of the administered thymol dose. nih.gov

The following table summarizes the detection of thymol and its metabolites in various biological samples from different species, highlighting the role of glucuronidation in its systemic presence.

| Species | Administered Form | Detectable Compounds | Sample |

| Human | Orally | Thymol glucuronide, Thymol sulphate, Thymohydroquinone sulphate, Thymol | Urine |

| Rabbit | Thyme essential oil | Thymol sulphate, Thymol glucuronide | Plasma, Duodenal wall, Liver |

Data sourced from multiple studies. nih.gov

Glucoconjugates as Prodrug Systems for Targeted Delivery in Animal Models

The concept of utilizing glucuronide conjugation to create prodrugs for targeted delivery has been explored in biological research. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. In the context of thymol, its glucuronide conjugate can be considered a prodrug that can be hydrolyzed back to the active thymol by specific enzymes.

Researchers have investigated thymol-β-d-glucopyranoside, a similar glycoside conjugate, as a potential system to deliver thymol to the lower gastrointestinal tract. nih.gov The rationale behind this approach is that the glycoside bond would be resistant to hydrolysis in the upper gut, allowing the conjugate to reach the colon. nih.gov In the colon, bacterial β-glucuronidases could then cleave the bond, releasing the active thymol. tsu.edunih.gov This targeted delivery is desirable because many pathogenic bacteria colonize the lower gut, and delivering an antimicrobial agent like thymol directly to this site could be more effective. nih.gov

However, in vivo studies in pigs with a related compound, thymol β-D-glucopyranoside, revealed that this approach had limited success. researchgate.net The hydrolysis and absorption of the conjugate appeared to be too rapid in the proximal gut, preventing significant amounts from reaching the distal gut. researchgate.net This highlights the complexities of designing effective glucuronide-based prodrug systems and the need for further research to overcome these challenges.

Influence on Metabolic Stability and Intestinal Disposition of Parent Compound

Glucuronidation has a profound influence on the metabolic stability and intestinal disposition of thymol. The rapid conjugation of thymol in the intestine and liver is a major factor limiting its systemic bioavailability in its original, active form. encyclopedia.pubmdpi.com

Upon ingestion, thymol is quickly absorbed in the stomach and proximal small intestine. mdpi.com The intestinal wall plays a key role in the metabolism of thymol, with studies confirming the presence of its metabolites, including thymol glucuronide, in the duodenal wall of chickens. mdpi.com This extensive intestinal metabolism, along with hepatic metabolism, significantly reduces the amount of free thymol that reaches systemic circulation. nih.govencyclopedia.pub

The process of enterohepatic circulation can also influence the disposition of thymol and its conjugates. Metabolites like Thymol-O-beta-D-glucuronide, which are excreted in the bile, can be hydrolyzed by gut microflora in the intestine, releasing the parent thymol, which can then be reabsorbed. encyclopedia.pub This recycling process can prolong the presence of thymol in the body.

The table below presents findings on thymol concentrations in different tissues after oral administration, illustrating its rapid metabolism and distribution.

| Animal Model | Tissue | Key Finding |

| Rabbits | Intestinal Wall | Significantly higher thymol levels compared to plasma and liver, indicating a key role in absorption and metabolism. mdpi.com |

| Rabbits | Liver | Lower thymol concentration compared to the intestinal wall, suggesting intensive biotransformation. mdpi.com |

| Broiler Chickens | Duodenal Wall | Presence of thymol metabolites confirms the intestine's role in metabolism. mdpi.com |

In an attempt to modulate this rapid intestinal metabolism, studies have explored the use of glycosylated forms of thymol. The hypothesis was that a conjugate like thymol β-D-glucopyranoside would be more resistant to absorption in the upper intestine than thymol itself. mdpi.com However, in vivo results in pigs suggested that gluco-conjugation did not lead to higher thymol concentrations in the gut and, in fact, seemed to reduce some of the biological effects of thymol. mdpi.com This underscores the efficiency of the glucuronidation system in handling such compounds and the challenges in bypassing this metabolic pathway.

Emerging Research Areas and Future Perspectives on Thymol O Beta D Glucuronide

Elucidation of Further Specific Enzyme Isoforms and Regulation Mechanisms

The biotransformation of thymol (B1683141) to Thymol O-beta-D-Glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. However, the specific UGT isoforms responsible for this reaction and the intricate mechanisms regulating their activity are not fully characterized. Current knowledge suggests that UGTs in the UGT1A and UGT2B subfamilies, which are known to conjugate small phenolic compounds, are the primary candidates.

Future research must focus on identifying the precise contribution of individual isoforms, such as UGT1A1, UGT1A6, UGT1A9, and UGT2B7, using recombinant human UGT enzymes. Such studies would involve detailed enzyme kinetics to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each isoform, thereby identifying the most efficient catalysts for thymol glucuronidation.

Furthermore, understanding the regulation of these specific UGT genes is a critical frontier. This involves investigating the role of nuclear receptors like the Aryl hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR) in inducing the expression of thymol-conjugating UGTs. Elucidating these pathways is essential because it explains the significant inter-individual variability in thymol metabolism, which can be influenced by genetic polymorphisms (e.g., single nucleotide polymorphisms or SNPs) in UGT genes and exposure to other xenobiotics that act as inducers or inhibitors.

Table 1: Potential UGT Isoforms for Thymol Glucuronidation and Research Focus

| UGT Isoform | Known Substrate Class | Potential Role in Thymol Metabolism | Future Research Objective |

|---|---|---|---|

| UGT1A1 | Planar phenols, bilirubin | Potential contributor, particularly given its role in conjugating small phenols. | Quantify kinetic parameters (Km, Vmax); investigate regulation by genetic polymorphisms (e.g., UGT1A1*28). |

| UGT1A6 | Small planar phenols | High-affinity candidate due to its substrate preference for simple phenols. | Determine its relative contribution compared to other isoforms in human liver microsomes. |

| UGT1A9 | Bulky phenols, flavonoids | Likely a major contributor due to its broad substrate specificity and high expression in the liver and kidney. | Elucidate its induction profile in response to thymol exposure and other xenobiotics. |

| UGT2B7 | Diverse structures, steroids | Possible contributor, although typically associated with bulkier substrates. | Assess its activity towards thymol and its potential role in extrahepatic metabolism (e.g., intestine). |

Advanced Structural and Conformational Studies of the Glucuronide

The two-dimensional chemical structure of Thymol O-beta-D-Glucuronide is known, but its three-dimensional conformation in a biological matrix is poorly understood. The spatial arrangement of the molecule, including the orientation of the glucuronic acid moiety relative to the thymol aglycone and the flexibility of the β-glycosidic bond, dictates its interaction with biological macromolecules.

Advanced analytical techniques are required to resolve its precise 3D structure and conformational dynamics. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide critical information about through-space proton proximities and define the preferred conformation in solution. X-ray crystallography could yield a definitive solid-state structure, provided that a suitable single crystal of the compound can be grown.

Complementing these experimental methods, computational chemistry, including molecular dynamics (MD) simulations, offers a powerful approach. MD simulations can model the behavior of Thymol O-beta-D-Glucuronide in an aqueous environment, predicting its conformational landscape, flexibility, and intramolecular hydrogen bonding patterns. This structural information is vital for understanding how the metabolite is recognized and handled by efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) or enzymes like β-glucuronidase, which can deconjugate it back to thymol.

Table 2: Techniques for Advanced Structural Analysis of Thymol O-beta-D-Glucuronide

| Technique | Type of Information Provided | Relevance to Thymol O-beta-D-Glucuronide |

|---|---|---|

| 2D-NMR Spectroscopy (e.g., NOESY, ROESY) | Through-space atomic proximities; solution-state conformation. | Determines the spatial orientation of the thymol and glucuronide rings relative to each other. |

| X-ray Crystallography | High-resolution 3D atomic coordinates; solid-state structure. | Provides an unambiguous "gold standard" static structure and bond angles. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility; solvent interactions; energy landscapes. | Models the dynamic behavior of the molecule in a biologically relevant aqueous environment. |

| Circular Dichroism (CD) Spectroscopy | Information on chiral centers and overall molecular asymmetry. | Confirms the stereochemistry of the glucuronide linkage and assesses conformational changes. |

Development of Novel Analytical Approaches for In Situ Monitoring of Conjugation/Deconjugation

Current methods for quantifying Thymol O-beta-D-Glucuronide, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically rely on analyzing biological fluids (plasma, urine) or tissue homogenates. While highly sensitive and specific, these techniques provide a static, bulk measurement and lack spatial and temporal resolution.

A significant area for future research is the development of novel analytical methods for monitoring the formation (conjugation) and breakdown (deconjugation) of the glucuronide in situ and in real time. Mass Spectrometry Imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI), are at the forefront of this field. MSI can map the distribution of both thymol and its glucuronide metabolite directly on a tissue slice (e.g., liver or intestine), providing unprecedented insight into the specific cellular regions where metabolism occurs.

Another promising avenue is the design of specific biosensors or fluorescent probes that can detect Thymol O-beta-D-Glucuronide within living cells or microfluidic "organ-on-a-chip" systems. Such tools would enable real-time visualization of metabolic kinetics, allowing researchers to observe how quickly the conjugate is formed, where it accumulates, and how it is transported out of the cell.

Table 3: Comparison of Analytical Approaches for Thymol O-beta-D-Glucuronide

| Method | Key Advantage | Key Limitation | Future Application |

|---|---|---|---|

| LC-MS/MS | High sensitivity and quantitative accuracy. | Destructive; lacks spatial/temporal resolution. | Gold standard for pharmacokinetic studies from collected samples. |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution within tissues. | Often semi-quantitative; complex sample preparation. | Mapping metabolic hotspots in liver lobules or intestinal villi. |

| Fluorescent Biosensors | Real-time, live-cell imaging potential. | Development is challenging; specificity is critical. | Visualizing conjugation/deconjugation dynamics within single cells. |

| Microfluidic Systems | High-throughput, low sample volume; controlled environment. | May not fully replicate complex in vivo physiology. | Screening UGT isoform activity and inhibition in a controlled "organ-on-a-chip". |

Role in Comparative Metabolism Across Different Species

Extrapolating metabolic data from preclinical animal models to humans is a cornerstone of toxicology and pharmacology, but it is often complicated by species-specific differences in metabolism. The formation of Thymol O-beta-D-Glucuronide is a prime example where significant variation is expected.

Future research should systematically investigate the comparative metabolism of thymol, with a specific focus on glucuronidation, across common preclinical species (e.g., rat, mouse, dog, non-human primate) and humans. These differences arise primarily from variations in the expression levels, substrate specificities, and number of orthologous UGT enzymes. For instance, rats are known to have a different repertoire of UGT2B enzymes compared to humans, which could lead to different rates and regioselectivity of glucuronidation.

Such studies would involve incubating liver microsomes from different species with thymol and quantifying the formation of Thymol O-beta-D-Glucuronide. The results are critical for accurately interpreting toxicokinetic data and for building more predictive physiologically based pharmacokinetic (PBPK) models. Understanding these species differences is also essential for explaining variations in the extent of enterohepatic circulation, a process where the glucuronide is excreted in bile, deconjugated by gut microbiota, and the parent thymol is reabsorbed.

Table 4: Potential Species Differences in Phenolic Glucuronidation Relevant to Thymol

| Species | Key UGT Characteristics (relative to humans) | Implication for Thymol O-beta-D-Glucuronide Formation |

|---|---|---|

| Human | High expression of UGT1A9 in liver/kidney; UGT1A6 for simple phenols. | Represents the benchmark for clinical relevance. |

| Rat | Different profile of UGT2B isoforms; higher overall glucuronidation capacity for some substrates. | May exhibit a faster rate of thymol clearance via glucuronidation than humans. |

| Mouse | Possesses a large, expanded family of Ugt1a genes. | Potential for very rapid and efficient glucuronidation, possibly exceeding human capacity. |

| Dog | Lacks UGT1A6 and has different UGT1A isoform activity. | May show a different metabolic profile and potentially lower clearance for simple phenols like thymol. |

| Cat (Feline) | Deficient in many UGT1A isoforms, leading to poor glucuronidation of phenols. | Expected to have extremely low capacity to form Thymol O-beta-D-Glucuronide. |

Q & A

Q. What are the standard methodologies for synthesizing ThymolO-beta-D-Glucuronide in vitro?

ThymolO-beta-D-Glucuronide is typically synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, with thymol as the aglycone substrate. Key steps include:

- Substrate preparation : Dissolve thymol in a biocompatible solvent (e.g., DMSO) at ≤1% (v/v) to avoid enzyme inhibition.

- Enzymatic reaction : Incubate with recombinant UGT enzymes (e.g., UGT1A1, UGT2B7) in the presence of UDP-glucuronic acid (UDPGA) and magnesium chloride (MgCl₂) for 1–3 hours at 37°C .

- Product validation : Confirm synthesis using LC-MS/MS with negative ion mode, monitoring for the glucuronide-specific ion transition (e.g., m/z 457 → 113 for thymol-glucuronide analogs) .

Q. How can ThymolO-beta-D-Glucuronide be reliably quantified in biological samples?

- Sample preparation : Use protein precipitation (acetonitrile:methanol, 4:1) followed by solid-phase extraction (C18 cartridges) to isolate the compound from plasma or urine .

- Analytical method : Optimize LC-MS/MS parameters:

Advanced Research Questions

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.